molecular formula C6H10O3<br>CH3COCH2COOC2H5<br>C6H10O3 B1671637 Ethyl acetoacetate CAS No. 141-97-9

Ethyl acetoacetate

Cat. No. B1671637
CAS RN: 141-97-9
M. Wt: 130.14 g/mol
InChI Key: XYIBRDXRRQCHLP-UHFFFAOYSA-N
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Description

Ethyl Acetoacetate (EAA) is the ethyl ester of acetoacetic acid . It is a colorless liquid widely used as a chemical intermediate in the production of a variety of compounds . It is also used as a flavoring for food .


Synthesis Analysis

Ethyl Acetoacetate is industrially produced by treating diketene with ethanol . On a smaller scale, it is prepared through the Claisen condensation of ethyl acetate . Two moles of ethyl acetate condense to form one mole each of ethyl acetoacetate and ethanol .


Molecular Structure Analysis

The molecular formula of Ethyl Acetoacetate is C6H10O3 . For a detailed molecular structure, you may refer to resources like the NIST Chemistry WebBook .


Chemical Reactions Analysis

Ethyl Acetoacetate is subject to keto-enol tautomerism . It is also diprotic, meaning it can donate two protons . It readily forms sodium derivatives that can be alkylated and dialkylated . The resulting esters may be converted to ketones or carboxylic acids .


Physical And Chemical Properties Analysis

Ethyl Acetoacetate is a colorless liquid with a fruity odor . It has a density of 1.021 g/cm³, a melting point of -45 °C, and a boiling point of 180.8 °C . It is soluble in water, with a solubility of 2.86 g/100 ml at 20 °C .

Scientific Research Applications

Bio-Based Diluent for Biodiesel

  • Application : Ethyl acetoacetate has been researched as a bio-based diluent to enhance the cold flow properties of biodiesel derived from waste cooking oil, which typically struggles with poor cold flow due to high saturated fatty acid content. Adding ethyl acetoacetate to biodiesel can significantly lower the cold filter plugging point (CFPP) and pour point (PP), improving its performance in colder conditions. This application also noted improvements in oxidative stability while meeting ASTM D6751 standards in certain concentrations (Cao et al., 2014).

Spectrophotometric Analysis

  • Application : Ethyl acetoacetate has been used in the spectrophotometric determination of certain compounds. Its active methylene group allows for coupling with diazotized drugs, aiding in the analysis of chlordiazepoxide, nitrazepam, and benzothiadiazine diuretics. This application is valuable for measuring specific drug concentrations with high sensitivity and precision (Walash et al., 1988; Belal et al., 1986).

Catalytic Asymmetric Hydrogenation

  • Application : In the field of asymmetric catalysis, ethyl acetoacetate has been utilized to evaluate the efficiency of hydrosoluble derivatives of diamBINAP in room temperature ionic liquids (RTILs). This research demonstrated complete conversion and good selectivity, indicating the potential of ethyl acetoacetate in facilitating enantioselective reactions (Berthod et al., 2004).

Chemical Synthesis

  • Application : Ethyl acetoacetate has been employed in various chemical synthesis processes. For instance, its reaction with hypervalent diaryliodonium salts under mild and metal-free conditions facilitated the clean arylation protocol, which was applied in the synthesis of antimalarial compound ELQ-300, currently in preclinical development. This demonstrates the versatility of ethyl acetoacetate in pharmaceutical synthesis (Monastyrskyi et al., 2015).

Biomaterials and Environmental Applications

  • Application : Ethyl acetoacetate has been studied as a formaldehyde scavenger in UF resins used to bond beech veneer, showing significant reduction in formaldehyde emissions. This application is important in reducing harmful emissions and improving environmental safety in material processing (Dziurka et al., 2014).

Biofilm Inhibition

  • Application : Research on ethyl acetoacetate has also extended to its role as a biofilm inhibitor. Studies have shown that both acetoacetate and ethyl acetoacetate inhibit the growth and biofilm formation of various pathogens, highlighting their potential use in controlling bacterial biofilms, which is a significant concern in medical and industrial settings (Horne et al., 2018).

Safety And Hazards

Ethyl Acetoacetate is combustible and causes serious eye irritation . It may cause drowsiness or dizziness . It is recommended to keep away from heat, sparks, open flames, and hot surfaces . Protective gloves, eye protection, and face protection should be worn when handling this chemical .

Future Directions

Ethyl Acetoacetate is an extremely useful molecule that can be used to make ketones and other molecules . It has been employed in the synthesis of pyridines, quinolines, furans, pyrazoles, pyrroles, and purines . The future research directions include advancing green chemistry practices and designing novel ionic liquid-based catalysts for industrially relevant chemical reactions .

properties

IUPAC Name

ethyl 3-oxobutanoate
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InChI

InChI=1S/C6H10O3/c1-3-9-6(8)4-5(2)7/h3-4H2,1-2H3
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InChI Key

XYIBRDXRRQCHLP-UHFFFAOYSA-N
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Canonical SMILES

CCOC(=O)CC(=O)C
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Molecular Formula

C6H10O3, Array
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DSSTOX Substance ID

DTXSID2027092
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Molecular Weight

130.14 g/mol
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Physical Description

Ethyl acetoacetate appears as a colorless liquid with a fruity odor. Flash point 185 °F. Boiling point 365 °F. May cause adverse health effects if ingested or inhaled. May irritate to skin, eyes and mucous membranes. Used in organic synthesis and in lacquers and paints., Liquid, Colorless liquid with a fruity odor; [Hawley], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., clear, colourless to yellow mobile liquid; fruity taste; fruity, sweet, and rum-like odour
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Boiling Point

363 °F at 760 mmHg (USCG, 1999), 180.8 °C AT 760 MM HG, 180.00 to 181.00 °C. @ 760.00 mm Hg, 180.8 °C
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Flash Point

135 °F (USCG, 1999), 184 °F CC (84.4 °C), 70 °C c.c.
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Solubility

SOL IN ABOUT 35 PARTS WATER, SOL IN BENZENE, & CHLOROFORM; MISCIBLE WITH ETHER, & ACETONE, water solubility = 1.11X10+5 mg/l @ 17 °C, 110 mg/mL at 17 °C, Solubility in water, g/100ml at 20 °C: 2.86, miscible in alcohol, ether, ethyl acetate, 1 ml in 12 ml water
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Density

1.028 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.0282 AT 20 °C/4 °C, Relative density (water = 1): 1.021, 1.022-1.027
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Vapor Density

4.48, Relative vapor density (air = 1): 4.48
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Vapor Pressure

0.78 [mmHg], 0.78 MM HG AT 25 °C, Vapor pressure, kPa at 20 °C: 0.1
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Product Name

Ethyl acetoacetate

Color/Form

COLORLESS LIQUID

CAS RN

141-97-9
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Melting Point

less than -112 °F (USCG, 1999), -45 °C
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Record name Ethyl acetoacetate
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URL http://www.hmdb.ca/metabolites/HMDB0031216
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name ETHYL ACETOACETATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1024
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Synthesis routes and methods I

Procedure details

In the same way as in Example 1, 60 g (0.21 mol) of tetraisopropyl titanate were reacted with 116.6 g (0.42 mol) of triethyl citrate. The mixture was freed of alcohol under vacuum and 154.6 g of a clear, pale yellow liquid was obtained.
[Compound]
Name
alcohol
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116.6 g
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60 g
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catalyst
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Synthesis routes and methods II

Procedure details

In the same manner but replacing 3,4-dimethoxyphenethyl alcohol and aminoacetaldehyde diethyl acetal with equivalent amounts of phenethyl alcohol, Khafagy and Lambooy, cited above, and ethyl acetoacetate, respectively, 1-methyl-1-isochromanacetic acid ethyl ester, νmaxCHCl3 1720 cm-1, nmr (CDCl3) δ1.5, 2.85, is obtained. Likewise, replacement with equivalent amounts of 1-naphthaleneethanol, M. Mousseron and Nguyen-Phuoc-Du. Bull. Soc. Chim. Fr., 91 (1948), and ethyl acetoacetate, gives 1,2-dihydro-4-methyl-4H-naphtho[2,1-c]-pyran-4-acetic acid ethyl ester, νmaxCHCl3 1720 cm-1, nmr (CDCl3) δ1.5. Hydrogen bromide is a preferred acid catalyst for these latter two preparations.
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Synthesis routes and methods III

Procedure details

A mixture of 2.6 kg. of methyl acetoacetate, 2.75 kg. of mesityl oxide, 400 g. of zinc chloride, 2 l. of heptane, and 2 l. of benzene was refluxed for 5 days. The water formed during the reaction was azeotropically distilled off and collected in a separator. A brown oily product remained in the flask. The oily product was then washed with water, sodium bicarbonate solution, and again with water. The oil which remained after washing was dried over calcium chloride and the heptane-benzene solvent removed under vacuum. The remaining oil was distilled under high vacuum over a packed column. From the distillation there was obtained first a forecut of unreacted ethyl acetoacetate and mesityl oxide, a second fraction of isophorone by product and finally crude 3,5,5-trimethyl-2-cyclohexen-1-on-4-carboxylic acid methyl ester with a boiling range of 95°-104° at 0.4-0.6 mm.Hg. This crude material was utilized for all experiments without further purification. Pure 3,5,5-trimethyl-2-cyclohexen-1-on-4-carboxylic acid methyl ester was obtained by chromatographic separation on silica gel G (finely divided powdered Silica containing trace amounts of calcium sulfate), using petroleum ether and ethyl ether in a volume ratio of 7 to 3.
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Synthesis routes and methods IV

Procedure details

Using the same apparatus and procedure as described in Example 1, the onset temperature for a one gram sample of 82.5% di-2-ethylhexyl peroxydicarbonate diluted in OMS was measured. The procedure was repeated with separate samples of the above solution to which ethyl-2-cyclohexanone carboxylate, 2-acetyl cyclohexanone, 2-acetyl cyclopentanone, methyl-2-cycloheptanone carboxylate, ethyl-2-oxocyclopentane carboxylate, dibenzoyl methane, and ethyl-4-methyl-2-cyclohexanone-1-carboxylate had been added. The results are shown in Table II. Results obtained with ethyl acetoacetate, which is disclosed in the prior art, are included for comparison.
[Compound]
Name
di-2-ethylhexyl peroxydicarbonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ethyl-2-cyclohexanone carboxylate
Quantity
0 (± 1) mol
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0 (± 1) mol
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[Compound]
Name
methyl-2-cycloheptanone carboxylate
Quantity
0 (± 1) mol
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reactant
Reaction Step Five
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0 (± 1) mol
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reactant
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl acetoacetate
Reactant of Route 2
Ethyl acetoacetate
Reactant of Route 3
Reactant of Route 3
Ethyl acetoacetate
Reactant of Route 4
Ethyl acetoacetate
Reactant of Route 5
Reactant of Route 5
Ethyl acetoacetate
Reactant of Route 6
Ethyl acetoacetate

Citations

For This Compound
33,500
Citations
A Corma, V Fornes, RM Martin-Aranda, F Rey - Journal of Catalysis, 1992 - Elsevier
… An equimolar solution of benzaldehyde and ethyl acetoacetate without solvent was magnetically stirred, while heating to the reaction temperature in a silicone bath. Then, I wt% of the …
Number of citations: 372 www.sciencedirect.com
RH Wiley, NR Smith - Journal of the American Chemical Society, 1951 - ACS Publications
… The mole ratio of sulfuric acid to ethyl acetoacetate is 3.2/1. … The mole ratio of sulfuric acidto ethyl acetoacetate varied from … acid condensation of ethyl acetoacetate to isodehydroacetic …
Number of citations: 21 pubs.acs.org
A Yamamoto, S Kambara - Journal of the American Chemical …, 1957 - ACS Publications
… -butoxytitanium (tetradbutyl titanate) and ethyl acetoacetate in various ratios and obtained evidence that tetrad-butoxytitanium reacts with ethyl acetoacetate with the formation of1:1 and …
Number of citations: 171 pubs.acs.org
B Wipf, E Kupfer, R Bertazzi… - Helvetica Chimica …, 1983 - Wiley Online Library
… water) and of ethyl acetoacetate (25% in ethanol) were 100 mVh … The arrows indicate the stop of the ethyl acetoacetate … of glucose and 100 ml of ethyl acetoacetate were added. After 44 …
Number of citations: 188 onlinelibrary.wiley.com
WJ Le Noble, HF Morris - The Journal of Organic Chemistry, 1969 - ACS Publications
… of ethyl acetoacetate,… ethyl acetoacetate is described in Scheme I. In most cases, the reaction was carried out at about 100; the anion was generated by the addition of ethyl acetoacetate …
Number of citations: 87 pubs.acs.org
CFH Allen, HR Beilfuss, DM Burness… - The Journal of …, 1959 - ACS Publications
… synthesis; by cyclizing 2-hydrazino-4-hydroxy-6-methylpyrimidine (V) with formic acid, the same substance was obtained as resulted from aminotriazole and ethyl acetoacetate. Hence, …
Number of citations: 69 pubs.acs.org
DZ Tan, MZ Li, W Xiong, YX Xu, Y Pan… - Journal of Chemical …, 2023 - ACS Publications
… the poor thermal stability of ethyl acetoacetate, some of the … ethyl acetoacetate will also affect the reduced-pressure distillation and further reduce the yield and purity of ethyl acetoacetate…
Number of citations: 1 pubs.acs.org
SM Horne, M Schroeder, J Murphy… - Letters in applied …, 2018 - academic.oup.com
… As a more cost effective alternative to AAA, we tested the effect of ethyl acetoacetate (EAA) on biofilm amounts of the three pathogens. In summary, AAA was moderately effective at …
Number of citations: 14 academic.oup.com
Y Tezuka, T Ogura, S Kawaguchi - Bulletin of the Chemical Society of …, 1969 - journal.csj.jp
… with ethyl acetoacetate … and ethyl acetoacetate, and the conversion … as ethyl acetoacetate …
Number of citations: 38 www.journal.csj.jp
MW Rathke, PJ Cowan - The Journal of organic chemistry, 1985 - ACS Publications
… of diethyl malonate and ethyl acetoacetate using magnesium … Ethyl acetoacetate was reacted with acid chlorides under a … of diethyl malonate or ethyl acetoacetate with tertiary amine …
Number of citations: 158 pubs.acs.org

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